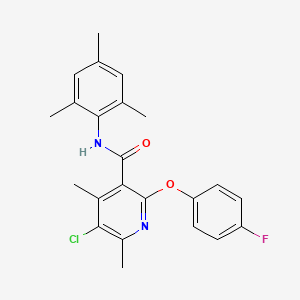
5-chloro-2-(4-fluorophenoxy)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide
Overview
Description
5-chloro-2-(4-fluorophenoxy)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nicotinamide core substituted with chloro, fluorophenoxy, mesityl, and dimethyl groups. These substitutions confer distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 5-chloro-2-(4-fluorophenoxy)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Nicotinamide Core: The nicotinamide core is synthesized through a series of reactions involving pyridine derivatives
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol derivative reacts with the nicotinamide core under basic conditions.
Introduction of the Mesityl Group: The mesityl group is attached through a Friedel-Crafts alkylation reaction, using mesitylene and a suitable catalyst such as aluminum chloride.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-chloro-2-(4-fluorophenoxy)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.
Scientific Research Applications
5-chloro-2-(4-fluorophenoxy)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit activity against specific biological targets, making it a candidate for drug development.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-(4-fluorophenoxy)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
When compared to similar compounds, 5-chloro-2-(4-fluorophenoxy)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide stands out due to its unique combination of substituents. Similar compounds include:
5-chloro-2-(4-fluorophenoxy)benzoic acid: This compound shares the fluorophenoxy and chloro groups but lacks the nicotinamide core and mesityl group.
2-chloro-5-fluoropyrimidine: This compound contains chloro and fluorine substituents on a pyrimidine ring, differing significantly in structure and properties.
Fluorinated Pyridines: These compounds have fluorine atoms on a pyridine ring, with varying degrees of substitution and functionalization.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2-(4-fluorophenoxy)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O2/c1-12-10-13(2)21(14(3)11-12)27-22(28)19-15(4)20(24)16(5)26-23(19)29-18-8-6-17(25)7-9-18/h6-11H,1-5H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJZIRATLBTTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C(=C(N=C2OC3=CC=C(C=C3)F)C)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-AMINO-5-{[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-AMINE](/img/structure/B4298169.png)
![10-decyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4298177.png)
![5-[4-(HEPTYLOXY)-3-METHOXYPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B4298190.png)
![N-{2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL}-4-FLUOROBENZAMIDE](/img/structure/B4298192.png)
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-3-carboxamide](/img/structure/B4298193.png)
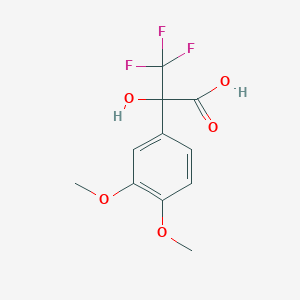
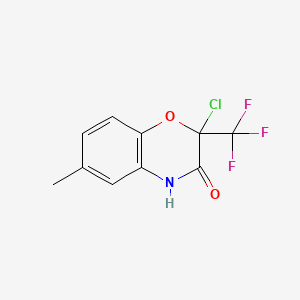
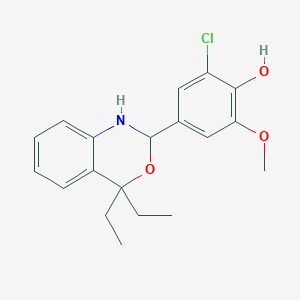
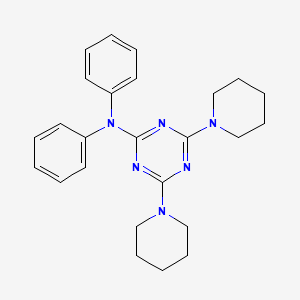
![4-(methoxymethyl)-6-methyl-N,N-diphenyl-3-[(triphenylphosphoranylidene)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4298232.png)
![ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4298236.png)
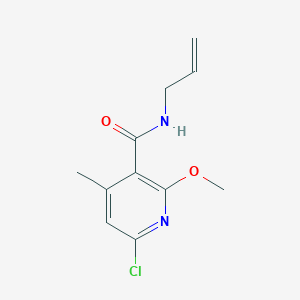
![ETHYL 7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE](/img/structure/B4298254.png)
![2-(3,4-diethoxyphenyl)-N-[(2-fluorophenyl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4298269.png)
